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propylamphetamine
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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available scientific information on
2,5-Dimethoxy-4-propylamphetamine (DOPR). The information herein is intended for
research and informational purposes only and does not constitute medical advice.

Introduction

DOPR, or 2,5-Dimethoxy-4-propylamphetamine, is a psychedelic substance belonging to the
phenethylamine and amphetamine chemical classes. First synthesized and described by
Alexander Shulgin, it is a member of the "DOx" family of compounds, which are known for their
potent and long-lasting psychedelic effects.[1][2] This technical guide provides a
comprehensive overview of the current understanding of the pharmacokinetics and metabolism
of DOPR, compiled from available scientific literature. It is important to note that detailed,
guantitative pharmacokinetic and metabolic data for DOPR in humans is scarce in publicly
accessible research. Therefore, this guide also draws upon information from related DOx
compounds to provide a broader context.

Pharmacokinetics

Pharmacokinetics describes the journey of a drug through the body, encompassing the
processes of absorption, distribution, metabolism, and excretion (ADME). While comprehensive
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human pharmacokinetic data for DOPR is not available, preclinical studies and qualitative
reports provide some insights.

Absorption

DOPR is reported to be orally active.[1] In his book PIHKAL (Phenethylamines | Have Known
and Loved), Alexander Shulgin describes the oral administration of DOPR, with dosages
ranging from 2.5 to 5 mg leading to psychedelic effects.[1][2] The onset of effects is noted to be
very slow, suggesting a gradual absorption process from the gastrointestinal tract.[1]

Distribution

Preclinical studies in rodents have shown that DOPR effectively crosses the blood-brain barrier.
[1] Notably, among several DOM (a related DOx compound) homologues, DOPR exhibited the
highest brain-to-plasma concentration ratio, which may contribute to its high potency.[1] This
characteristic indicates significant distribution into the central nervous system, the primary site
of its psychoactive effects.

Metabolism

The metabolism of DOPR, like other DOx compounds, is believed to primarily occur in the liver.
The main metabolic pathway identified for DOPR is O-demethylation.

Primary Metabolic Pathway of DOPR

The primary metabolic transformation of DOPR involves the O-demethylation of the methoxy
group at the 2-position of the phenyl ring. This reaction is mediated by the cytochrome P450
enzyme CYP2D6.[3] The resulting primary metabolite is 5-methoxy-4-propylamphetamine.[3]

Further metabolism likely involves conjugation reactions, such as glucuronidation, to facilitate
excretion. One source suggests that glucuronidation at the 5-position accounts for a significant
portion of the urinary excretion products.[3]

Studies on related DOx compounds, such as DOM (2,5-dimethoxy-4-methylamphetamine),
have also identified O-demethylation as a key metabolic route, with CYP2D6 being the primary
enzyme involved.[4][5][6] This suggests a common metabolic fate for compounds within this
chemical family.
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EXxcretion

Following metabolism, the resulting metabolites and any unchanged parent drug are eliminated
from the body. For DOPR, it is reported that approximately 30% of the drug is eliminated
unchanged in the feces, while 55% of urinary excretion products are in the form of a
glucuronide conjugate at the 5-position.[3]

Quantitative Pharmacokinetic Data

Detailed quantitative pharmacokinetic parameters for DOPR in humans, such as bioavailability,
half-life (t2), volume of distribution (Vd), and clearance (CL), have not been extensively
reported in the scientific literature. However, some data from rodent studies is available.

Parameter Value (Rodents) Source

Elimination Half-Life (t%2) 14-18 hours [3]

The prolonged duration of action of DOPR, reported to be 20 to 30 hours, is consistent with this
relatively long elimination half-life observed in rodents.[1][2]

For comparison, here is some available information on related DOx compounds:

Duration of Action .
Compound Notes on Metabolism
(Humans)

Primarily metabolized by

hydroxylation of the methyl

DOM 14-20 hours _
group, also O-demethylation.
[6][7]
Primarily metabolized by O-
DOB 18-30 hours )
demethylation.[7]
Primarily metabolized by O-
DOC 12-24 hours )
demethylation.[7]
Metabolized by oxidation of the
DOET 14-20 hours

ethyl group.[8]
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Experimental Protocols

Detailed experimental protocols for the pharmacokinetic and metabolism studies of DOPR are
not readily available in the published literature. The information cited in this guide is primarily
from review articles and secondary sources. To obtain specific methodologies, researchers
would need to refer to the primary research papers, which are not consistently available or may
not exist in the public domain.

In general, the study of the pharmacokinetics and metabolism of a compound like DOPR would
involve the following methodologies:

 In Vivo Animal Studies: Administration of DOPR to animal models (e.g., rodents) followed by
the collection of biological samples (blood, urine, feces, and brain tissue) at various time
points. These samples would then be analyzed using techniques like liquid chromatography-
mass spectrometry (LC-MS) to determine the concentrations of the parent drug and its
metabolites.

e In Vitro Metabolism Studies: Incubation of DOPR with liver microsomes (containing
cytochrome P450 enzymes) or specific recombinant CYP enzymes to identify the metabolic
pathways and the enzymes responsible.

e Human Studies (if conducted): Administration of a controlled dose of DOPR to human
volunteers, followed by the collection and analysis of blood and urine samples over time to
determine pharmacokinetic parameters. Due to the legal and ethical considerations
surrounding psychedelic substances, such studies are rare.

Visualizations
Signaling Pathway of DOPR

DOPR exerts its psychedelic effects primarily through its action as a potent agonist at serotonin
5-HT2A receptors in the brain. The binding of DOPR to these receptors initiates a cascade of
intracellular signaling events.
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DOPR's primary signaling mechanism.

Metabolic Pathway of DOPR

The primary metabolic pathway of DOPR involves O-demethylation by the CYP2D6 enzyme.
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Proposed metabolic pathway of DOPR.

Experimental Workflow for Pharmacokinetic Analysis

A generalized workflow for a preclinical pharmacokinetic study of DOPR is outlined below.
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A typical preclinical PK workflow.

Conclusion

The available scientific literature provides a foundational understanding of the
pharmacokinetics and metabolism of DOPR. It is established as an orally active, potent
psychedelic that readily enters the central nervous system. Its metabolism is primarily driven by
CYP2D6-mediated O-demethylation. However, a significant gap exists in the public domain
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regarding detailed, quantitative human pharmacokinetic data and comprehensive metabolic
profiling. Further research, including well-controlled preclinical and potentially clinical studies, is
necessary to fully characterize the ADME properties of DOPR. Such data is crucial for a
complete understanding of its pharmacological profile, potential for drug-drug interactions, and
overall safety. Researchers in the fields of pharmacology, toxicology, and drug development
should be aware of these limitations when considering this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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